Diethyl oxalacetate sodium salt

概要

説明

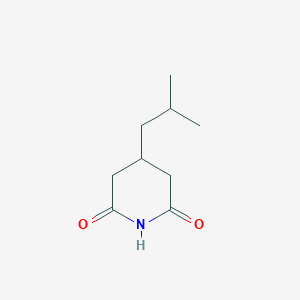

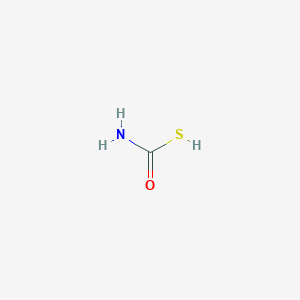

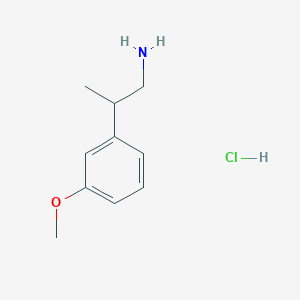

Diethyl oxalacetate sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₁NaO₅ and its molecular weight is 210.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126906. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactions

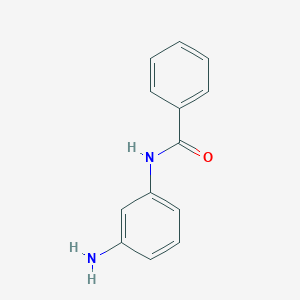

- Synthesis and Condensation : Diethyl oxalacetate sodium salt is synthesized through Claisen condensation and has applications in forming various chemical compounds. For instance, it can condense with phenyl hydrazine under acidic conditions to prepare 1-phenyl-3-carbethoxy-5-pyrazolone, a compound with identified structure via IR spectroscopy (Yuhe Xiu, 2002); (Yang Gui-qiu, 2008).

- Alkylation Reactions : The sodium salt of diethyl oxalacetate is involved in alkylation reactions. It undergoes 0-alkylation and can lead to mono- and disubstitutions on carbon. The effect of solvents and the structure of alkylating agents on these reactions have been studied, providing insights into its chemical behavior (H. Kolind-Andersen, R. Dyrnesli, S. Lawesson, 2010).

Biochemical and Pharmacological Studies

- Preparation for Biochemical Assays : Sodium diethyl oxalacetate is used in the preparation of oxalacetic acid, a compound significant in biochemical assays. Its preparation involves adding sodium diethyl oxalacetate to disodium ethylenediaminetetraacetate (Na2-EDTA), followed by a series of chemical treatments to precipitate oxalacetic acid (S. Bessman, 1957).

- Study on Citrate Formation : this compound has been studied in the context of citrate formation from oxalacetate, showing inhibition in certain conditions, which can be significant for understanding metabolic processes in organisms (D. Watland, S. C. Wang, G. Kalnitsky, J. Hummel, 1957).

Environmental and Nutritional Research

- Sodium Salt Interaction with Organic Compounds : The sodium salt of diethyl oxalacetate has been shown to interact with various organic compounds, leading to stable complex formations. This property is utilized in crystal structure studies and solution studies (F. Reviriego, M. I. Rodríguez-Franco, P. Navarro, E. Garcı́a-España, M. Liu-González, B. Verdejo, A. Doménech, 2006).

- Low-Salt Diet and Health : Research involving the effects of low-salt diets, particularly in relation to sodium intake and calcium excretion, has implications for understanding the health benefits and risks associated with sodium consumption, including salts like this compound (A. Nouvenne, T. Meschi, B. Prati, A. Guerra, F. Allegri, G. Vezzoli, L. Soldati, G. Gambaro, U. Maggiore, L. Borghi, 2010).

Additional Applications

- Synthesis of Novel Compounds : The sodium salt of diethyl oxalacetate has been used in the synthesis of diverse chemical compounds like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, indicating its role in organic synthesis and the development of novel materials (D. L. Obydennov, G. Röschenthaler, V. Sosnovskikh, 2013).

Safety and Hazards

Diethyl oxalacetate sodium salt is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation. It is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection .

作用機序

Mode of Action

The mode of action of diethyl oxalacetate sodium salt is primarily through its role as a reagent in chemical synthesis. It is used to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives via a one-pot reaction with isatins, malononitrile, and hydrazine hydrate . It is also used to synthesize 2,3-dioxo-4-carboxy-5-substituted pyrrolidines by reacting with various aldehydes and primary amines .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of the aforementioned compounds. The exact downstream effects of these pathways are dependent on the specific reactions and the compounds being synthesized .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of new compounds. The specific effects depend on the compounds being synthesized and their subsequent interactions within the system .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, one synthesis reaction involving this compound is performed at room temperature . Additionally, the compound is slightly soluble in water , which may affect its efficacy and stability in aqueous environments.

生化学分析

Biochemical Properties

Diethyl oxalacetate sodium salt plays a significant role in biochemical reactions. It is used as a reagent to synthesize various compounds. For instance, it can be used to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives via a one-pot reaction with isatins, malononitrile, and hydrazine hydrate . It can also be used to synthesize 2,3-dioxo-4-carboxy-5-substituted pyrrolidines by reacting with various aldehydes and primary amines . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature.

Cellular Effects

As an active pharmaceutical intermediate, it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its role as a reagent in the synthesis of various compounds suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be moisture sensitive , suggesting that its stability may be affected by environmental conditions.

Metabolic Pathways

Given its role as a reagent in the synthesis of various compounds, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

特性

IUPAC Name |

sodium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZUICGIJODKOS-YSMBQZINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(=O)OCC)\[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diethyl sodium oxalacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40876-98-0 | |

| Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl oxaloacetate, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of diethyl oxalacetate sodium salt in heterocyclic synthesis?

A: this compound serves as a crucial building block in constructing diverse heterocyclic compounds. [, ] Its structure, featuring two ester groups and a ketone, allows for various chemical transformations leading to complex ring systems. For instance, it readily reacts with 1,2-diaminobenzene to yield ethyl quinoxalin-3(4H)-on-2-ylacetate, a valuable intermediate in dye synthesis. []

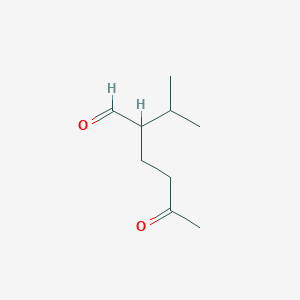

Q2: Can you describe a specific synthetic route utilizing this compound for heterocycle formation?

A: One notable example involves a multicomponent reaction (MCR) employing this compound, a primary amine, and an aldehyde in ethanol. [] This reaction efficiently forms a 2,3-pyrrolidinedione ring, also known as a γ-lactam, which exists predominantly in its enol form as a racemic mixture. This γ-lactam acts as a key intermediate, undergoing further transformations to yield fused heterocyclic-γ-lactam ring systems containing oxygen and/or nitrogen atoms. []

Q3: What specific heterocyclic systems have been synthesized using this compound as a starting material?

A3: Researchers have successfully synthesized various fused heterocycles incorporating the γ-lactam core derived from this compound. This includes:

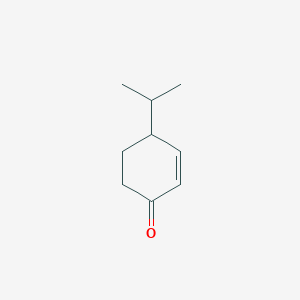

- Fused 5-lactam-γ-lactam: Synthesized via Leuckart reaction, condensation, hydrogenation, and Dieckmann cyclization of the initial γ-lactam intermediate. []

- Fused γ-lactam-γ-lactam: Achieved through decarboxylation, ethyl acetyl group insertion, imine formation, hydrogenation, and intramolecular cyclization of the γ-lactam intermediate. []

- Fused γ-lactone-γ-lactam: Obtained through stereoselective reduction, ester hydrolysis, and acid-catalyzed lactonization of the γ-lactam intermediate with an ethyl acetyl group. []

- Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]: this compound acts as a reagent to obtain these functionalized spiro compounds. []

Q4: Are there alternative synthesis routes for these heterocycles, and how do they compare to using this compound?

A: While alternative synthetic strategies might exist, the research highlights the effectiveness of this compound in providing a concise and efficient route to diverse heterocyclic systems. [, ] Further research comparing different synthetic approaches would be valuable to assess factors like yield, cost-effectiveness, and environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。